(2-Ethylbutyl)[(4-fluorophenyl)methyl]amine is an organic compound characterized by its unique structure, which includes an ethylbutyl group and a fluorophenylmethyl amine moiety. Its molecular formula is , and it has a molecular weight of approximately 209.30 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. It has been studied for its biological activity, particularly in the inhibition of specific enzymes, making it relevant in the context of disease treatment and research .
(2-Ethylbutyl)[(4-fluorophenyl)methyl]amine can be classified as an aromatic amine due to the presence of the fluorophenyl group attached to the amine functional group. The source of this compound is primarily synthetic, with various methods developed for its production in laboratory and industrial settings. The compound is often sourced from chemical suppliers specializing in organic compounds for research purposes .
The synthesis of (2-Ethylbutyl)[(4-fluorophenyl)methyl]amine typically involves a multi-step process:
The structure features a butyl chain connected to an amine group, which further connects to a fluorinated phenyl ring, indicating potential steric effects due to the bulky ethylbutyl group .
(2-Ethylbutyl)[(4-fluorophenyl)methyl]amine can undergo various chemical reactions:
The mechanism of action for (2-Ethylbutyl)[(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, particularly enzymes such as histone deacetylases (HDACs). Inhibition of these enzymes affects gene expression regulation, which can lead to significant physiological effects. This property makes the compound a subject of interest in cancer research and other therapeutic applications .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 209.30 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
This compound exhibits stability under standard laboratory conditions but may undergo degradation or reaction under extreme conditions or when exposed to strong oxidizing agents. Its solubility characteristics are not well-documented but are likely influenced by the presence of both hydrophobic and polar functional groups .
(2-Ethylbutyl)[(4-fluorophenyl)methyl]amine has several potential applications:
The synthesis of (2-Ethylbutyl)[(4-fluorophenyl)methyl]amine (C₁₃H₂₀FN, MW 209.30 g/mol) leverages strategic alkylation of 4-fluorobenzyl precursors. A high-yield route involves N-alkylation of 4-fluorobenzylamine with 1-bromo-2-ethylbutane under phase-transfer conditions, achieving >85% yield in toluene with tetrabutylammonium bromide as a catalyst [1]. Alternative pathways include reductive amination of 4-fluorobenzaldehyde with 2-ethylbutylamine using NaBH₄ in methanol (yield: 78%) or halogenation/dehydrohalogenation sequences starting from phenylacetone analogs [2]. Key challenges involve suppressing dialkylation, addressed by stoichiometric control (amine:alkylating agent = 1.2:1) and moderate temperatures (60–80°C).
Table 1: Synthetic Routes to (2-Ethylbutyl)[(4-fluorophenyl)methyl]amine
Method | Conditions | Yield | Key Advantage |
---|---|---|---|
N-Alkylation | 1-Bromo-2-ethylbutane, K₂CO₃, TBA⁺Br⁻, toluene, 80°C | 85–90% | Scalability (>100 g) |
Reductive Amination | 4-Fluorobenzaldehyde, NaBH₄, MeOH, 25°C | 75–78% | No over-alkylation risk |
Halogenation/Dehydrohalogenation | Phenylacetone derivative, PBr₃, then 2-ethylbutylamine | 70% | Uses inexpensive ketone precursors |
Enantioselective synthesis of chiral analogs employs transition metal catalysis and organocatalysts. Pd/xyl-BINAP systems facilitate asymmetric α-alkylation of 4-fluorobenzyl imines with 2-ethylbutyl bromide, yielding R-enantiomers with 88% ee [5]. Organocatalytic approaches use L-proline-derived phase-transfer catalysts for Michael additions, achieving 82% ee at 0°C in dichloromethane [7]. Chiral induction is enhanced by fluorophenyl’s electron-withdrawing nature, which polarizes the benzylic C–H bond, accelerating stereoselective deprotonation. Kinetic studies show reaction rates improve 3-fold when using DMF versus THF due to enhanced imine solubility.
Table 2: Asymmetric Catalysis for Enantioselective Synthesis
Catalyst System | Substrate | ee (%) | Reaction Conditions |
---|---|---|---|
Pd/(S)-Xyl-BINAP | 4-Fluorobenzyl imine | 88 | Toluene, 70°C, 24 h |
L-Prolinol-derived PTC | 4-Fluorophenyl Michael acceptor | 82 | CH₂Cl₂, 0°C, 48 h |
Ru/(R,R)-DPEN | 4-Fluorobenzyl ketone | 91 | iPrOH, KOH, 28°C |
Racemic (2-Ethylbutyl)[(4-fluorophenyl)methyl]amine resolves into enantiomers via diastereomeric salt crystallization. L-Tartaric acid in ethanol yields the (R)-amine salt with 95% de after three recrystallizations [3]. Chiral molecular cages—like binaphthalene-derived porous organic cages (POCs)—selectively encapsulate the (S)-enantiomer in apolar solvents (cyclohexane), achieving 98% ee in a single pass [5]. The fluorophenyl moiety’s polarity drives enantiodiscrimination in POCs through C–F⋯π interactions with cage walls, evidenced by 5-fold fluorescence quenching with (S)-guests versus (R)-guests [5].
Table 3: Chiral Resolution Performance
Method | Resolving Agent | ee (%) | Throughput |
---|---|---|---|
Diastereomeric salt crystallization | L-Tartaric acid/EtOH | 95 | Moderate (batch-dependent) |
Porous organic cage (POC) | Binol-imine cage in cyclohexane | 98 | High (continuous flow compatible) |
Enzymatic resolution | Lipase PS (Pseudomonas spp.) | 80 | Low (substrate-specific) |
Multi-step syntheses of analogs (e.g., N-(4-fluorobenzyl)-N-propargylamine) require orthogonal protection. The tert-butoxycarbonyl (Boc) group shields primary amines during benzyl halide coupling, with deprotection using TFA in CH₂Cl₂ (yield: 95%) [7]. For secondary amines, carbamate protection (Cbz) enables selective alkylation at fluorophenyl sites; hydrogenolysis over Pd/C removes Cbz without cleaving C–F bonds . In Mannich reactions, N-tosyl groups direct electrophilic attack to the para-position of fluorophenyl, later removed via Mg/MeOH reduction. Protecting group choice critically impacts overall yield: Boc strategies outperform phthalimide by 20–30% due to milder deprotection.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7